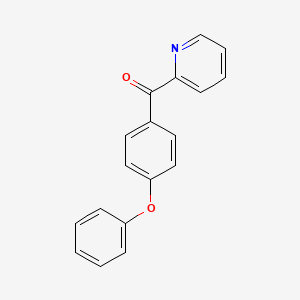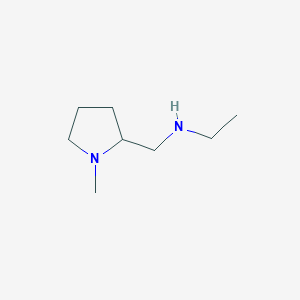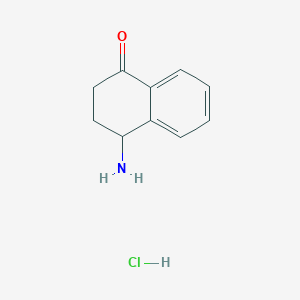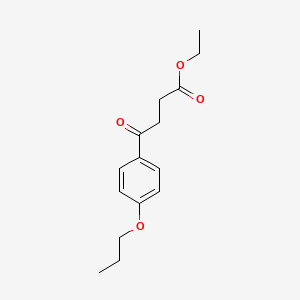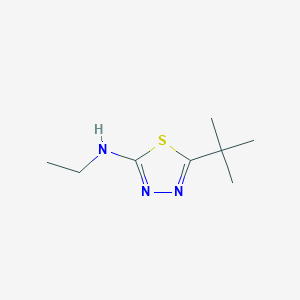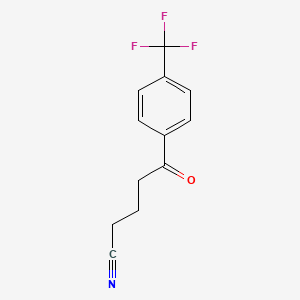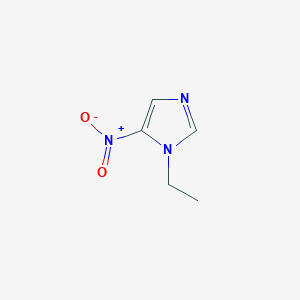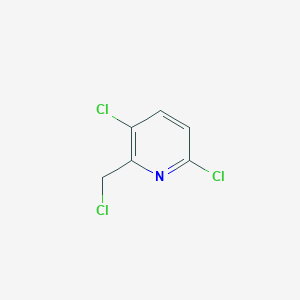![molecular formula C10H9F3O2 B1321785 1-[4-(Trifluoromethyl)phenoxy]propan-2-one CAS No. 1036762-58-9](/img/structure/B1321785.png)
1-[4-(Trifluoromethyl)phenoxy]propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[4-(Trifluoromethyl)phenoxy]propan-2-one” belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of “1-[4-(Trifluoromethyl)phenoxy]propan-2-one” would consist of a trifluoromethyl group (-CF3) attached to a benzene ring, which is connected to a propone structure through an oxygen atom .Applications De Recherche Scientifique
Synthesis and Spectroelectrochemical Properties
1-[4-(Trifluoromethyl)phenoxy]propan-2-one and its derivatives have been extensively studied for their synthesis and spectroelectrochemical properties. A study by Aktaş Kamiloğlu et al. (2018) synthesized novel compounds with this structure and analyzed their electrochemical and spectroelectrochemical properties, suggesting potential applications in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).
Synthesis of Rigid Analogues
Research by Kumar et al. (2004) involved the synthesis of various 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols, evaluated for antidepressant activity. This study highlights the compound's role in the development of novel pharmaceuticals (Kumar et al., 2004).
Antimicrobial Properties
Jafarov et al. (2019) studied the antimicrobial properties of aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane. These derivatives showed promising results as efficient antimicrobial agents, surpassing those currently used in medicine (Jafarov et al., 2019).
Photophysical and Photochemical Properties
In another study, Ahmetali et al. (2019) synthesized zinc(II) and chloroindium(III) phthalocyanines substituted with 3,5-bis (trifluoromethyl)phenoxy groups. They explored the photophysical and photochemical properties of these compounds, indicating their potential use as photosensitizers in applications like photodynamic therapy for cancer (Ahmetali et al., 2019).
Propriétés
IUPAC Name |
1-[4-(trifluoromethyl)phenoxy]propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-7(14)6-15-9-4-2-8(3-5-9)10(11,12)13/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWTZBKJCXMTDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=C(C=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612442 |
Source


|
| Record name | 1-[4-(Trifluoromethyl)phenoxy]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)phenoxy]propan-2-one | |
CAS RN |
1036762-58-9 |
Source


|
| Record name | 1-[4-(Trifluoromethyl)phenoxy]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1321703.png)
